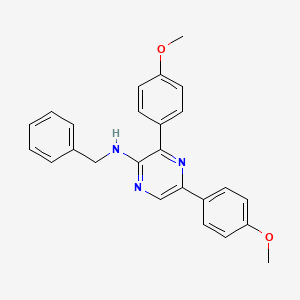
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)-: is a complex organic compound characterized by its unique structure, which includes pyrazine and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with methoxyphenyl compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can be used in assays to investigate its effects on cellular processes.
Medicine
In medicine, Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- may be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
3,5-Dimethoxyphenylpyrazine: A compound with similar structural features but different functional groups.
N-Benzylpyrazine: Another related compound with a benzyl group attached to the pyrazine ring.
Uniqueness
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is unique due to its specific combination of functional groups and structural features
Conclusion
Pyrazinamine, 3,5-bis(4-methoxyphenyl)-N-(phenylmethyl)- is a compound of significant interest in scientific research Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
374588-83-7 |
|---|---|
Fórmula molecular |
C25H23N3O2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-benzyl-3,5-bis(4-methoxyphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C25H23N3O2/c1-29-21-12-8-19(9-13-21)23-17-27-25(26-16-18-6-4-3-5-7-18)24(28-23)20-10-14-22(30-2)15-11-20/h3-15,17H,16H2,1-2H3,(H,26,27) |
Clave InChI |
NYTWCMUZSZDZHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



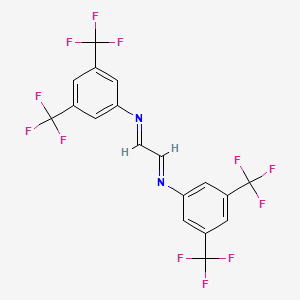
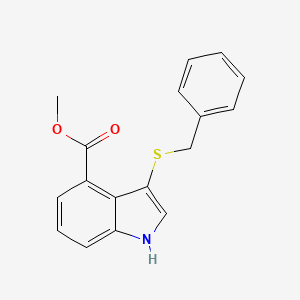
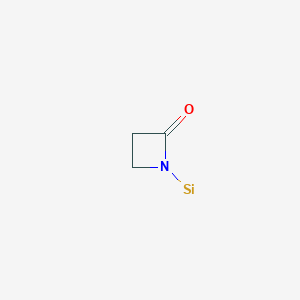
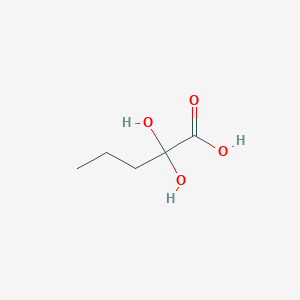
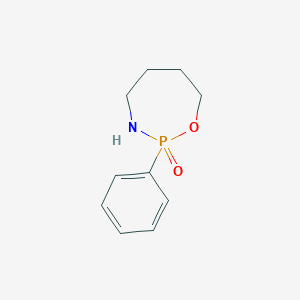
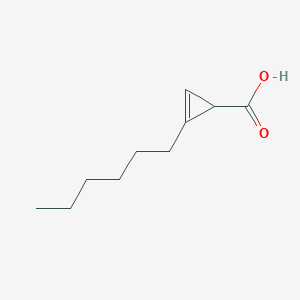
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)

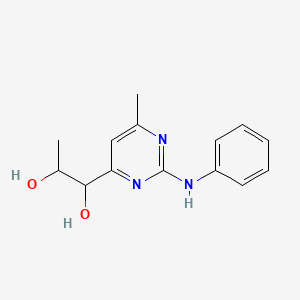
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)
